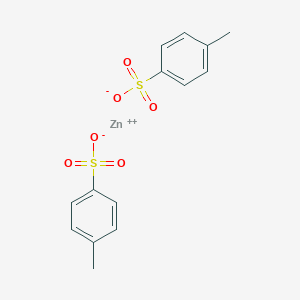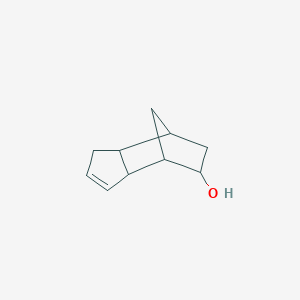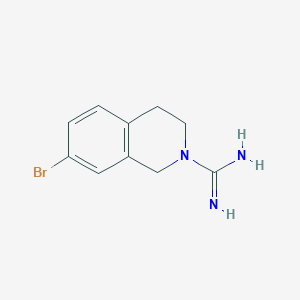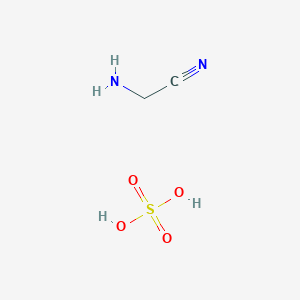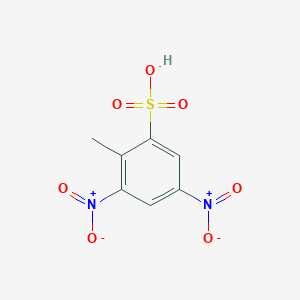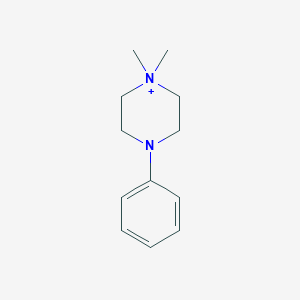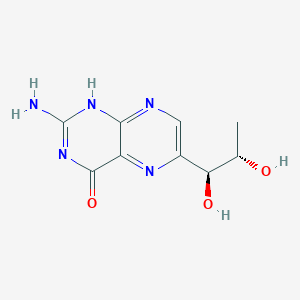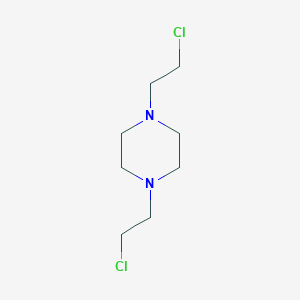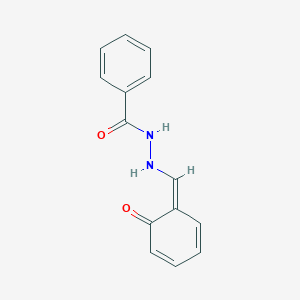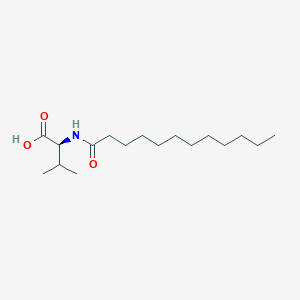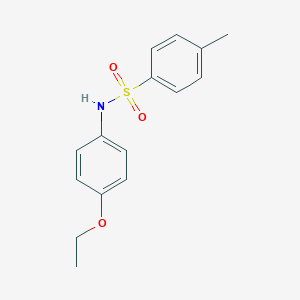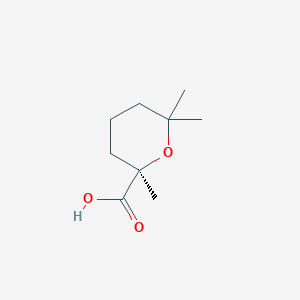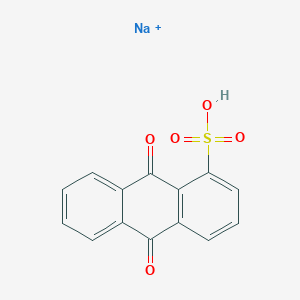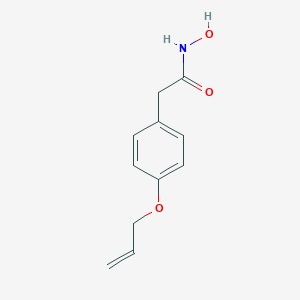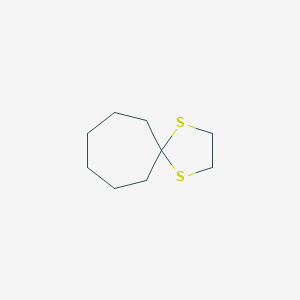
1,4-Dithiaspiro(4.6)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiaspiro(4.6)undecane, commonly known as DTU, is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTU is a spirocyclic molecule that consists of two thiol groups and a disulfide bridge, making it a unique compound with exceptional physicochemical properties.
Mechanism Of Action
The mechanism of action of DTU is complex and depends on the specific application. In bioinorganic chemistry, DTU acts as a chelating agent, forming stable complexes with metal ions. In medicinal chemistry, DTU has been shown to exhibit various biological activities, including antioxidant, anticancer, and neuroprotective effects. The exact mechanism of these activities is still under investigation, but it is believed that DTU interacts with various biomolecules, including proteins and DNA, through covalent or non-covalent interactions.
Biochemical And Physiological Effects
DTU has been shown to exhibit various biochemical and physiological effects, including antioxidant, anticancer, and neuroprotective effects. In vitro studies have shown that DTU can scavenge free radicals and protect cells from oxidative stress. DTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal studies, DTU has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
DTU has several advantages for lab experiments, including its high stability, solubility, and reactivity towards various biomolecules. However, DTU also has some limitations, including its toxicity at high concentrations and the potential for non-specific interactions with biomolecules.
Future Directions
There are several future directions for DTU research, including the development of novel DTU-based materials with unique properties, the exploration of DTU as a potential therapeutic agent for various diseases, and the investigation of the mechanism of action of DTU in various applications. Additionally, the development of new synthesis methods for DTU could lead to improved yields and increased scalability.
Conclusion
In conclusion, 1,4-Dithiaspiro(4.6)undecane is a unique compound with exceptional physicochemical properties that has gained significant attention in the scientific community. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. Its potential applications in various fields make DTU a promising compound for future research.
Synthesis Methods
DTU can be synthesized using various methods, including a one-pot reaction of 1,4-dithiane with sodium hydride and iodine, or a two-step reaction involving the oxidation of 1,4-dithiane followed by a nucleophilic substitution reaction. The yield of DTU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
DTU has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its redox-active nature, and its high affinity towards thiol-containing biomolecules. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. In bioinorganic chemistry, DTU has been used as a ligand to stabilize metal ions in various complexes. In medicinal chemistry, DTU has been explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In materials science, DTU has been used to synthesize novel materials with unique optical and electronic properties.
properties
CAS RN |
184-32-7 |
|---|---|
Product Name |
1,4-Dithiaspiro(4.6)undecane |
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16S2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI Key |
CBZSMDMKLWKHTD-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)SCCS2 |
Canonical SMILES |
C1CCCC2(CC1)SCCS2 |
Other CAS RN |
184-32-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



